molecular formula C15H22N2O5S B1591680 2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid CAS No. 1245644-35-2

2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid

Cat. No. B1591680
M. Wt: 342.4 g/mol
InChI Key: UEQCATIDIDTXNZ-UHFFFAOYSA-N
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Description

“2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid” is a chemical compound with the CAS Number: 1998216-49-1 . It is a white to yellow powder or crystals .


Physical And Chemical Properties Analysis

“2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid” is a white to yellow powder or crystals . It is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry Applications

In the realm of medicinal chemistry, sulfonylbenzoic acid derivatives are often explored for their biological activities. For instance, N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists have been studied for their potential as selective PPARgamma agonists, with modifications to their phenyl alkyl ether moiety to improve aqueous solubility and biological activity (Collins et al., 1998). Similarly, research into N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides has yielded potent and selective 5-HT(1B/1D) antagonists, demonstrating the chemical versatility and therapeutic potential of sulfonyl-containing compounds (Liao et al., 2000).

Drug Metabolism Studies

The study of drug metabolism often involves the synthesis and characterization of metabolites to understand drug behavior in biological systems. For example, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis highlights the application of biocatalysis in generating metabolites for structural characterization and further study (Zmijewski et al., 2006).

Organic Synthesis and Catalysis

Sulfonylbenzoic acid derivatives are also valuable in organic synthesis and catalysis research. The synthesis of heterocyclic compounds, such as 2-hydroxypyrazolo[1,5-a]pyridine, showcases the role of sulfonyl-containing molecules in constructing complex heterocyclic architectures (Ochi et al., 1976). Moreover, the development of novel catalysts, like sulfonated graphene oxide, for the conversion of biomass-derived compounds into biofuels illustrates the intersection of sulfonyl chemistry with green chemistry and energy research (Antunes et al., 2014).

Safety And Hazards

The safety information for “2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is classified under the GHS07 pictogram with the signal word "Warning" .

properties

IUPAC Name

2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-3-16-7-9-17(10-8-16)23(20,21)12-5-6-14(22-4-2)13(11-12)15(18)19/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQCATIDIDTXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591626
Record name 2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid

CAS RN

1245644-35-2
Record name 2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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